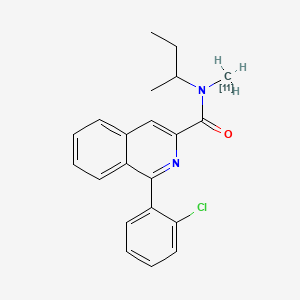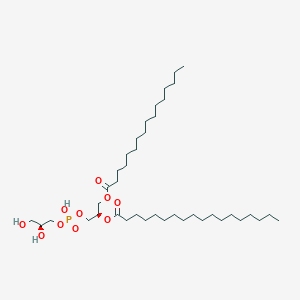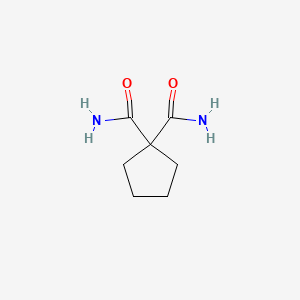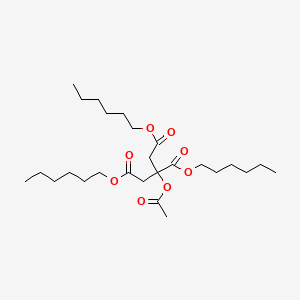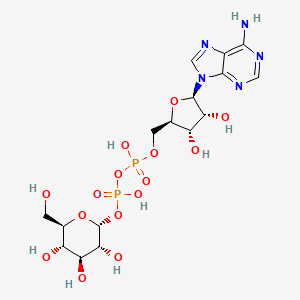
ADP-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine-5’-Monophosphate Glucopyranosyl-Monophosphate Ester is a compound that belongs to the class of organic compounds known as purine nucleotide sugars. These are purine nucleotides bound to a saccharide derivative through the terminal phosphate group. This compound serves as the glycosyl donor for the formation of bacterial glycogen, amylose in green algae, and amylopectin in higher plants .
Aplicaciones Científicas De Investigación
Adenosine-5’-Monophosphate Glucopyranosyl-Monophosphate Ester has a wide range of scientific research applications:
Chemistry: Used as a glycosyl donor in the synthesis of complex carbohydrates.
Biology: Plays a role in the formation of bacterial glycogen and amylopectin in plants.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of bio-based materials and as a biochemical reagent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-5’-Monophosphate Glucopyranosyl-Monophosphate Ester involves the reaction of adenosine-5’-monophosphate with glucopyranosyl-monophosphate under specific conditions. The reaction typically requires the presence of a catalyst and controlled temperature and pH to ensure the formation of the desired ester bond.
Industrial Production Methods
Industrial production of Adenosine-5’-Monophosphate Glucopyranosyl-Monophosphate Ester involves large-scale synthesis using bioreactors. The process includes the fermentation of microorganisms that produce the necessary enzymes to catalyze the reaction. The product is then purified through various chromatographic techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine-5’-Monophosphate Glucopyranosyl-Monophosphate Ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH to proceed efficiently.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Mecanismo De Acción
The mechanism of action of Adenosine-5’-Monophosphate Glucopyranosyl-Monophosphate Ester involves its role as a glycosyl donor. It participates in glycosylation reactions, transferring the glucopyranosyl group to acceptor molecules. This process is essential for the formation of glycogen and amylopectin. The molecular targets include enzymes involved in glycosylation pathways, such as glycosyltransferases .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine-5’-Monophosphate: A precursor in the synthesis of Adenosine-5’-Monophosphate Glucopyranosyl-Monophosphate Ester.
Glucopyranosyl-Monophosphate: Another precursor in the synthesis.
Adenosine Diphosphate Glucose: A similar compound involved in glycogen synthesis.
Uniqueness
Adenosine-5’-Monophosphate Glucopyranosyl-Monophosphate Ester is unique due to its dual role as both a purine nucleotide and a glycosyl donor. This dual functionality allows it to participate in a variety of biochemical processes, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
2140-58-1 |
|---|---|
Fórmula molecular |
C16H25N5O15P2 |
Peso molecular |
589.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19)/t5-,6-,8-,9-,10+,11-,12-,15-,16-/m1/s1 |
Clave InChI |
WFPZSXYXPSUOPY-ROYWQJLOSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |
Otros números CAS |
2140-58-1 |
Descripción física |
Solid |
Sinónimos |
Adenosine Diphosphate Glucose Adenosine Diphosphoglucose Adenosine Pyrophosphateglucose ADP Glucose ADPG Diphosphate Glucose, Adenosine Diphosphoglucose, Adenosine Glucose, Adenosine Diphosphate Glucose, ADP Pyrophosphateglucose, Adenosine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



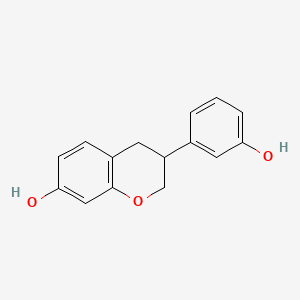
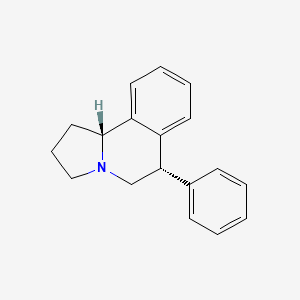
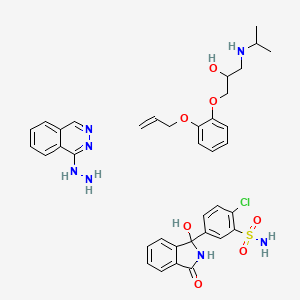
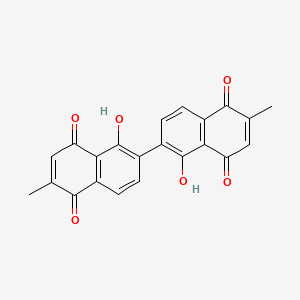
![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)

![ethyl 3-[(2-oxo-2H-chromen-4-yl)thio]-2-butenoate](/img/structure/B1221653.png)
![4-Bromo-6-[5-(2-fluorophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1221655.png)
